molecular formula C7H6N2O2 B085611 5-Aminobenzo[d]oxazol-2(3H)-one CAS No. 14733-77-8

5-Aminobenzo[d]oxazol-2(3H)-one

Cat. No. B085611
CAS RN: 14733-77-8
M. Wt: 150.13 g/mol
InChI Key: GJXXUHGUCBUXSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 5-Aminobenzo[d]oxazol-2(3H)-one involves complex chemical reactions, often requiring specific conditions to achieve the desired outcomes. For instance, a new synthesis approach for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives has been developed using tandem palladium-catalyzed oxidative aminocarbonylation-cyclization, showing the intricate processes involved in synthesizing such compounds (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds within the 5-Aminobenzo[d]oxazol-2(3H)-one family is crucial for understanding their chemical behavior. X-ray diffraction analysis has been utilized to unequivocally establish the configuration around the double bond of major stereoisomers in related compounds, highlighting the importance of structural analysis in chemical research (Gabriele et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving 5-Aminobenzo[d]oxazol-2(3H)-one derivatives are diverse, with the FeCl3/ZnI2-catalyzed aerobic oxidative cyclization being a notable example. This reaction facilitates the synthesis of benzo[d]imidazo[2,1-b]thiazole, demonstrating the compound's versatility in participating in complex chemical processes (Mishra et al., 2014).

Scientific Research Applications

  • Antifungal Agents

    • Field : Agricultural Science
    • Application : 2-aminobenzoxazole derivatives have been designed and synthesized as potential antifungal agents against phytopathogenic fungi .
    • Method : Three series of simple 2-aminobenzoxazole derivatives were synthesized and evaluated for their antifungal activities against eight phytopathogenic fungi .
    • Results : Most of the target compounds exhibited excellent and broad-spectrum antifungal activities to all the tested fungi. Particularly, the six compounds 3a, 3b, 3c, 3e, 3m, and 3v displayed the most potent antifungal activity, with EC 50 value of 1.48–16.6 µg/mL .
  • Inhibitors of Mycobacterium Tuberculosis

    • Field : Medical Science
    • Application : 2- (2-oxobenzo [d]oxazol-3 (2H)-yl)acetamide derivatives were designed based on earlier reported Mycobacterium tuberculosis (MTB) enoyl-acyl carrier protein reductase (InhA) lead .
    • Method : Compounds were evaluated for MTB InhA inhibition study, in vitro activity against drug-sensitive and -resistant MTB strains, and cytotoxicity against RAW 264.7 cell line .
    • Results : 2- (6-nitro-2-oxobenzo [d]oxazol-3 (2H)-yl)-N- (5-nitrothiazol-2-yl)acetamide (30) was found to be the most promising compound with IC50 of 5.12 ± 0.44 μM against MTB InhA .
  • Treatment of Alzheimer’s Disease

    • Field : Neurology
    • Application : 2-substituted benzo[d]oxazol-5-amine derivatives are being developed as multi-target directed ligands for the treatment of Alzheimer’s disease .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Inhibitors of Mycobacterium Tuberculosis

    • Field : Medical Science
    • Application : A series of twenty seven substituted 2- (2-oxobenzo [d]oxazol-3 (2H)-yl)acetamide derivatives were designed based on earlier reported Mycobacterium tuberculosis (MTB) enoyl-acyl carrier protein reductase (InhA) lead .
    • Method : Compounds were evaluated for MTB InhA inhibition study, in vitro activity against drug-sensitive and -resistant MTB strains, and cytotoxicity against RAW 264.7 cell line .
    • Results : Among the compounds tested, 2- (6-nitro-2-oxobenzo [d]oxazol-3 (2H)-yl)-N- (5-nitrothiazol-2-yl)acetamide (30) was found to be the most promising compound with IC50 of 5.12 ± 0.44 μM against MTB InhA .
  • Benzoheterocyclic Oxime Carbamates Active against Mycobacterium Tuberculosis

    • Field : Medical Science
    • Application : Benzoheterocyclic Oxime Carbamates are being developed as active agents against Mycobacterium Tuberculosis .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Treatment of Alzheimer’s Disease

    • Field : Neurology
    • Application : Discovery of novel series of 2-substituted benzo[d]oxazol-5-amine derivatives as multi-target directed ligands for the treatment of Alzheimer’s disease .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Inhibitors of Mycobacterium Tuberculosis

    • Field : Medical Science
    • Application : A series of twenty seven substituted 2- (2-oxobenzo [d]oxazol-3 (2H)-yl)acetamide derivatives were designed based on earlier reported Mycobacterium tuberculosis (MTB) enoyl-acyl carrier protein reductase (InhA) lead .
    • Method : Compounds were evaluated for MTB InhA inhibition study, in vitro activity against drug-sensitive and -resistant MTB strains, and cytotoxicity against RAW 264.7 cell line .
    • Results : Among the compounds tested, 2- (6-nitro-2-oxobenzo [d]oxazol-3 (2H)-yl)-N- (5-nitrothiazol-2-yl)acetamide (30) was found to be the most promising compound with IC50 of 5.12 ± 0.44 μM against MTB InhA, inhibited drug sensitive MTB with MIC 17.11 μM and was non-cytotoxic at 100 μM .
  • Benzoheterocyclic Oxime Carbamates Active against Mycobacterium Tuberculosis

    • Field : Medical Science
    • Application : Benzoheterocyclic Oxime Carbamates are being developed as active agents against Mycobacterium Tuberculosis .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Treatment of Alzheimer’s Disease

    • Field : Neurology
    • Application : Discovery of novel series of 2-substituted benzo[d]oxazol-5-amine derivatives as multi-target directed ligands for the treatment of Alzheimer’s disease .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

The safety data sheet for 5-Aminobenzo[d]oxazol-2(3H)-one indicates that it should be used only for research and development purposes under the supervision of a technically qualified individual .

Future Directions

5-Aminobenzo[d]oxazol-2(3H)-one has gained significant attention in the field of medicinal chemistry. Its diverse biological potential makes it a valuable compound for future research and development .

properties

IUPAC Name

5-amino-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXXUHGUCBUXSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80163682
Record name 2-Benzoxazolinone, 5-amino-
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Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminobenzo[d]oxazol-2(3H)-one

CAS RN

14733-77-8
Record name 5-Amino-2-benzoxazolone
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Record name 2-Benzoxazolinone, 5-amino-
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Record name 5-Aminobenzoxazolone
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Record name 2-Benzoxazolinone, 5-amino-
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Record name 5-Amino-1,3-benzoxazol-2(3H)-one
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Synthesis routes and methods I

Procedure details

10% Pd/C (50 mg) was added to a stirred solution of 5-nitro-3H-benzooxazol-2-one (450 mg, 2.5 mmol) in MeOH (5 mL) added under an atmosphere of hydrogen and the mixture was stirred for 3 hours. The mixture was then filtered over celite and the filtrate was evaporated to afford 380 mg (95%) of 5-amino-3H-benzooxazol-2-one. 1H NMR: (DMSO-d6): δ 6.88 (d, 1H), 6.3 (d, 1H), 6.22 (dd, 1H), 4.5 (s, 2H).
Quantity
450 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

5-(2-Propylamino)-2(3H)-benzoxazolone. To a Parr bottle containing 5-nitro-2(3H)-benzoxazolone (8.08 g, 44.9 mmol) was added acetic acid (230 mL) and then Ar was bubbled for 10 min. Palladium on C (10%. 0.5 g) was added carefully and the hydrogenation was carried out under 45 psi of hydrogen on a Parr hydrogenator. The reaction was complete within 2 h, and mixture was filtered through a pad of Celite. The solvent was then removed in vacuo, and 5-amino-2(3H)-benzoxazolone was obtained as a pale solid. Without further purification, to this solid was added MeOH (70 mL), THF (70 mL), acetic acid (12 mL), and acetone (4.15 mL). The mixture was then cooled to 0° C., and NaCNBH3 (3.6 g) was added slowly. The reaction mixture became a brown colored solution within 20 min. The reaction mixture was concentrated in vacuo, and water (60 mL) was added along with NaOH (2 N) to bring the pH to around 7. The product was then extracted with EtOAc (2×350 mL) and purified by flash chromatography (CH2CH2:MeOH:TEA=49:1:0.15, Rf=0.17) to result in the product (5.32 g, 62%). 1H NMR (300 MHz, CDCl3) δ 6.98 (d, J=8.7 Hz, 1H), 6.34-6.27 (m, 2H), 3.55 (p, J=6.3 Hz, 1H), 3.43 (bs, 1H), 1.20 (d, J=6.3 Hz, 6H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.08 g
Type
reactant
Reaction Step Two
Quantity
230 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Chen, H Li, R Yen, TJ Heckrodt… - ACS Medicinal …, 2022 - ACS Publications
Janus kinases (JAK) play a critical role in JAK/signal transducer and activator of transcription (STAT) signaling pathways that mediate immune response and cell growth. From high-…
Number of citations: 3 pubs.acs.org

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